N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide
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Overview
Description
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridin-2-yl ethyl group, along with a carbothioamide functional group. Its structural complexity allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can then be functionalized with the phenyl and pyridin-2-yl ethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated compounds and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
90125-74-9 |
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Molecular Formula |
C18H22N4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-phenyl-4-(2-pyridin-2-ylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H22N4S/c23-18(20-17-7-2-1-3-8-17)22-14-12-21(13-15-22)11-9-16-6-4-5-10-19-16/h1-8,10H,9,11-15H2,(H,20,23) |
InChI Key |
VQTSEGCVEPZGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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